1-(3,4-difluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one
Overview
Description
The compound is a derivative of imidazole, which is a heterocyclic organic compound. Imidazole derivatives are often used in organic synthesis and medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 2-Bromo-1-(3,4-difluorophenyl)ethanone have been synthesized through oxidation of the corresponding amidrazones using MnO2 in dry CH2Cl2 .Scientific Research Applications
Synthesis and Chemical Reactions
A foundational aspect of research on imidazole derivatives involves their synthesis and the exploration of their chemical reactivity. For example, Wan Ming-hui synthesized a new chemical reagent from a similar compound, which involved dehydration in the presence of POCl3 as a catalyst, highlighting the synthetic routes and mechanisms involved in creating imidazole-based compounds (Wan Ming-hui, 2014). This research underscores the importance of imidazole derivatives in organic chemistry for creating new molecules with potential applications in various fields.
Non-linear Optical (NLO) Materials
Imidazole derivatives have been identified as promising candidates for applications in non-linear optical devices due to their significant molecular hyperpolarizabilities and fine microscopic NLO behavior. The synthesis and characterization of certain benzimidazoles show potential as NLO materials, indicating the role of substituents in altering the energy gap within the molecule, which is crucial for their optical properties (I. Manikandan, M. Perumal, K. Jayamoorthy, 2019).
Fluorescence Sensing
Some imidazole derivatives exhibit fluorescence properties that can be utilized in sensing applications. For instance, studies on the interaction between imidazole derivatives and bovine serum albumin (BSA) reveal that these compounds can form complexes with BSA, indicating potential applications in biochemical sensing and imaging (J. Jayabharathi, V. Thanikachalam, M. Perumal, 2012).
Material Science
In material science, imidazole derivatives have been explored for their photophysical properties and solvatochromic behaviors, suggesting their use as materials in optoelectronic devices. The analysis of bioactive imidazole derivatives, for instance, demonstrates their NLO behavior and potential as NLO materials due to their electric dipole moment and hyperpolarizability, which are key properties for applications in photonics and electronics (J. Jayabharathi, V. Thanikachalam, M. Perumal, 2012).
Mechanism of Action
Target of Action
A compound with a similar structure,{[2-(1h-1,2,3-Benzotriazol-1-Yl)-2-(3,4-Difluorophenyl)Propane-1,3-Diyl]Bis [4,1-Phenylene (Difluoromethylene)]}Bis (Phosphonic Acid)
, targets the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a key role in many cellular processes, including cell growth and division, and the regulation of specific biochemical pathways .
Mode of Action
For instance, the compound {[2-(1h-1,2,3-Benzotriazol-1-Yl)-2-(3,4-Difluorophenyl)Propane-1,3-Diyl]Bis [4,1-Phenylene (Difluoromethylene)]}Bis (Phosphonic Acid)
is known to interact with its target enzyme, leading to changes in the enzyme’s activity .
Biochemical Pathways
Given that similar compounds target enzymes involved in cell growth and division, it’s plausible that this compound could affect related biochemical pathways .
Pharmacokinetics
The compound{[2-(1h-1,2,3-Benzotriazol-1-Yl)-2-(3,4-Difluorophenyl)Propane-1,3-Diyl]Bis [4,1-Phenylene (Difluoromethylene)]}Bis (Phosphonic Acid)
has a mean terminal-phase half-life of approximately 7-8.5 hours . This could suggest that 1-(3,4-difluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one may have similar ADME properties.
Result of Action
Based on the target of similar compounds, it can be inferred that this compound may influence cellular processes such as cell growth and division .
Biochemical Analysis
Biochemical Properties
1-(3,4-difluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific isoform and the concentration of this compound. Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their activity and influencing downstream biochemical processes .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling pathways. By affecting these enzymes, this compound can alter the phosphorylation status of key signaling proteins, leading to changes in gene expression and cellular responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active site of enzymes, thereby inhibiting their catalytic activity. For instance, it has been shown to inhibit the activity of certain proteases, which are enzymes that break down proteins. By inhibiting these enzymes, this compound can prevent the degradation of specific proteins, leading to an accumulation of these proteins in the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to this compound has been observed to cause changes in cellular function, such as alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cell survival and reducing inflammation. At high doses, it can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of this compound, leading to the formation of metabolites that can have different biological activities. The interaction with cofactors such as NADPH is essential for the enzymatic reactions involving this compound. Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. The localization of this compound can affect its activity and function, as it may interact with different biomolecules in various subcellular locations .
Properties
IUPAC Name |
3-(3,4-difluorophenyl)-4-methyl-1H-imidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O/c1-6-5-13-10(15)14(6)7-2-3-8(11)9(12)4-7/h2-5H,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKNGZFWHGBTBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)N1C2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.